Ethyl 3,3-difluorocyclobutanecarboxylate
Description
Molecular Formula and Systematic Nomenclature
The molecular identity of this compound is precisely defined by its molecular formula C₇H₁₀F₂O₂, corresponding to a molecular weight of 164.15 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as ethyl 3,3-difluorocyclobutane-1-carboxylate, which accurately describes the substitution pattern and functional group arrangement. The Chemical Abstracts Service registry number 681128-38-1 provides unambiguous identification for this compound in chemical databases and literature. The molecular formula indicates the presence of seven carbon atoms, ten hydrogen atoms, two fluorine atoms, and two oxygen atoms, reflecting the structural composition of the cyclobutane ring system with geminal difluoro substitution and the ethyl ester moiety.
The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCOC(=O)C1CC(F)(F)C1, which provides a linear encoding of the molecular connectivity. The International Chemical Identifier key MFCD16660028 serves as an additional identifier for database searches and chemical inventory management. The systematic naming convention emphasizes the specific positioning of substituents, with the fluorine atoms occupying the 3,3-position of the cyclobutane ring, indicating geminal difluoro substitution at a single carbon center. This nomenclature system ensures precise communication of the molecular structure across scientific literature and regulatory documentation.
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀F₂O₂ |
| Molecular Weight | 164.15 g/mol |
| Chemical Abstracts Service Number | 681128-38-1 |
| MDL Number | MFCD16660028 |
| IUPAC Name | ethyl 3,3-difluorocyclobutane-1-carboxylate |
| SMILES Notation | CCOC(=O)C1CC(F)(F)C1 |
Stereochemical Configuration and Conformational Analysis
The stereochemical configuration of this compound is fundamentally influenced by the inherent properties of the cyclobutane ring system, which exhibits characteristic conformational flexibility to minimize ring strain. Cyclobutane typically adopts a puckered conformation rather than remaining planar, with the carbon atoms deviating from coplanarity by approximately 35 degrees to alleviate torsional strain between eclipsing hydrogen atoms. In this specific derivative, the presence of geminal difluoro substituents at the 3,3-position introduces additional steric and electronic considerations that influence the preferred conformational states.
The cyclobutane ring system experiences significant angle strain due to the deviation from ideal tetrahedral bond angles, with internal bond angles measuring approximately 90 degrees compared to the optimal 109.5 degrees for tetrahedral carbon centers. This angular compression results in weakened carbon-carbon bonds and increased molecular reactivity compared to unstrained cyclic systems. The introduction of fluorine atoms at the 3,3-position provides electronic stabilization through the strong carbon-fluorine bond formation, while simultaneously introducing additional steric bulk that may influence the ring puckering behavior.
Computational studies have revealed that fluorine substitution in cyclobutane derivatives can significantly impact ring strain energetics, with density functional theory calculations demonstrating that perfluorocyclobutane exhibits reduced strain energy compared to the parent hydrocarbon. The geminal difluoro substitution pattern in this compound creates a unique electronic environment where the electron-withdrawing fluorine atoms influence the electron density distribution throughout the ring system. This electronic perturbation affects both the conformational preferences and the chemical reactivity patterns of the molecule.
Table 2: Conformational Parameters
| Parameter | Value | Reference System |
|---|---|---|
| Ring Puckering Angle | ~35° | Cyclobutane |
| Bond Angle (C-C-C) | ~90° | Tetrahedral ideal: 109.5° |
| Torsion Angle Range | ±25° | Dynamic equilibrium |
| Ring Strain Energy | Reduced vs. cyclobutane | Due to fluorine substitution |
Comparative Structural Features with Related Cyclobutane Derivatives
The structural characteristics of this compound can be effectively understood through comparison with related cyclobutane derivatives, particularly focusing on the effects of different substitution patterns and functional groups. The parent compound ethyl cyclobutanecarboxylate, with molecular formula C₇H₁₂O₂ and molecular weight 128.17 grams per mole, provides a baseline for evaluating the structural impact of fluorine incorporation. The substitution of two hydrogen atoms with fluorine atoms at the 3,3-position results in a molecular weight increase of 36 atomic mass units, reflecting the higher atomic mass of fluorine compared to hydrogen.
Comparative analysis with ethyl 3,3-difluorocyclopentanecarboxylate reveals the significance of ring size on molecular properties, as the five-membered ring derivative exhibits a molecular weight of 178.18 grams per mole with formula C₈H₁₂F₂O₂. The cyclopentane analogue demonstrates reduced ring strain compared to the cyclobutane system, as cyclopentane can more effectively accommodate near-tetrahedral bond angles while maintaining conformational flexibility through envelope-type ring puckering. This comparison highlights the unique structural constraints imposed by the four-membered ring system in this compound.
The relationship between fluorine substitution and molecular properties becomes evident when comparing derivatives with varying degrees of fluorination. Research has demonstrated that cyclizations involving fluorinated pentenyl radicals show significant enhancement in reaction rates, with 1,1,2,2-tetrafluoro and 1,1,2,2,3,3-hexafluoro derivatives exhibiting approximately 2400 times faster cyclization rates compared to non-fluorinated systems. This dramatic kinetic enhancement illustrates the profound influence of fluorine substitution on chemical reactivity patterns and thermodynamic stability.
The electronic effects of geminal difluoro substitution distinguish this compound from mono-fluorinated analogues such as 3-fluorocyclobutane-1-carbaldehyde, which contains only a single fluorine substituent. The geminal arrangement creates a more pronounced electron-withdrawing effect that influences both the electrophilicity of adjacent carbon centers and the overall molecular dipole moment. These electronic modifications have significant implications for chemical reactivity, particularly in nucleophilic substitution reactions and carbonyl group reactivity.
Table 3: Comparative Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Ring Size | Fluorine Count |
|---|---|---|---|---|
| This compound | C₇H₁₀F₂O₂ | 164.15 | 4 | 2 |
| Ethyl cyclobutanecarboxylate | C₇H₁₂O₂ | 128.17 | 4 | 0 |
| Ethyl 3,3-difluorocyclopentanecarboxylate | C₈H₁₂F₂O₂ | 178.18 | 5 | 2 |
| 3-Fluorocyclobutane-1-carbaldehyde | C₅H₇FO | 102.11 | 4 | 1 |
The physical properties of this compound reflect the combined influences of ring strain, fluorine substitution, and ester functionality. The compound exhibits a boiling point of 155 degrees Celsius at 760 millimeters of mercury pressure and a density of 1.16 grams per cubic centimeter. These values indicate relatively high intermolecular forces compared to simple hydrocarbons, attributed to the polar nature of both the fluorine substituents and the ester functional group. The flash point of 47 degrees Celsius suggests moderate volatility and flammability characteristics that must be considered in handling and storage protocols.
Properties
IUPAC Name |
ethyl 3,3-difluorocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-2-11-6(10)5-3-7(8,9)4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXYNSJJESDMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681128-38-1 | |
| Record name | ethyl 3,3-difluorocyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
It is often used as a synthetic intermediate in the preparation of various 3,3-difluorocyclobutyl-substituted building blocks.
Mode of Action
Ethyl 3,3-difluorocyclobutanecarboxylate interacts with its targets through chemical reactions to form various derivatives. It serves as a common synthetic intermediate in the preparation of these derivatives.
Biochemical Pathways
It is known to be involved in the synthesis of various 3,3-difluorocyclobutyl-substituted building blocks, which may further participate in various biochemical reactions.
Pharmacokinetics
Its physicochemical properties suggest that it has high gastrointestinal absorption and is likely to permeate the blood-brain barrier.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific derivatives that are synthesized using it as an intermediate. The exact effects can vary widely depending on the nature of these derivatives.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage conditions can affect its stability, with optimal storage recommended in a dry environment at 2-8°C.
Biochemical Analysis
Biochemical Properties
Ethyl 3,3-difluorocyclobutanecarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated compounds. It interacts with various enzymes and proteins, facilitating the incorporation of fluorine atoms into organic molecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 leads to the formation of fluorinated metabolites, which can have unique biochemical properties and potential therapeutic applications.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors and influencing the transcriptional machinery. Additionally, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For example, it has been shown to inhibit the activity of certain proteases by binding to their active sites. This inhibition can lead to changes in protein degradation pathways and affect cellular homeostasis. Additionally, this compound can modulate gene expression by interacting with DNA and RNA polymerases, influencing the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or prolonged exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation. These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties and potential therapeutic applications. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often associated with the accumulation of fluorinated metabolites in the liver and kidneys.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. It can be metabolized by cytochrome P450 enzymes to form fluorinated metabolites, which can further participate in biochemical reactions. The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in the levels of metabolites such as glucose, amino acids, and lipids.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and tissues. For example, it can bind to albumin in the bloodstream, allowing for its distribution to various organs. Additionally, this compound can interact with membrane transporters, influencing its uptake and efflux from cells.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. These localization signals ensure that this compound reaches its target sites within the cell, allowing for precise modulation of cellular processes.
Biological Activity
Ethyl 3,3-difluorocyclobutanecarboxylate is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms into organic molecules often enhances their pharmacological properties, making them valuable in drug development. Understanding the biological activity of this compound can provide insights into its applications in therapeutics.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H12F2O2
- Molecular Weight : 178.18 g/mol
- Chemical Structure : The compound features a cyclobutane ring with two fluorine substituents at the 3-position and an ethyl ester functional group.
The biological activity of this compound can be attributed to its structural characteristics, including the presence of the cyclobutane ring and fluorinated groups. Cyclobutane derivatives have been shown to exhibit a variety of biological activities, including:
- Antimicrobial Activity : Cyclobutane derivatives have been investigated for their potential to inhibit bacterial growth. Studies indicate that certain modifications can enhance their efficacy against pathogens such as Mycobacterium tuberculosis .
- Enzyme Inhibition : The introduction of difluoromethyl groups can influence enzyme interactions, potentially leading to increased inhibition rates for various enzymes, which is crucial in drug design .
Case Studies and Research Findings
- Antimicrobial Studies : In a study focusing on the synthesis of fluorinated cyclobutanes, it was found that compounds with similar structural motifs exhibited significant antimicrobial properties against M. tuberculosis, with minimum inhibitory concentrations (MIC) as low as 4.9 µM . This suggests that this compound could possess similar activities.
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis indicated that the presence of fluorine atoms generally enhances biological activity by increasing lipophilicity and altering molecular interactions with biological targets . This principle is likely applicable to this compound.
- Enzymatic Activity : Research has shown that cyclopropane and cyclobutane derivatives can act as potent inhibitors for various enzymes due to their ability to undergo electrophilic ring-opening reactions . Similar mechanisms may be expected for this compound.
Comparative Biological Activity Table
Scientific Research Applications
Synthetic Intermediate in Organic Chemistry
Ethyl 3,3-difluorocyclobutanecarboxylate serves as a crucial synthetic intermediate for various chemical transformations. It is particularly valuable in the synthesis of complex molecules due to its unique structural features that facilitate further functionalization.
Key Features:
- Multigram Synthesis: A study demonstrated the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks using this compound. This approach allows for the efficient preparation of derivatives such as carboxylic acids, amines, and alcohols .
- Reactivity: The compound can undergo various reactions including nucleophilic substitutions and cycloaddition reactions, making it a valuable building block in organic synthesis .
Pharmaceutical Applications
This compound has been utilized in the development of pharmaceutical compounds. Its structural properties allow it to act as a scaffold for designing new drugs.
Case Studies:
- Antiviral Compounds: Research has highlighted its potential as an intermediate in synthesizing heterobicyclic antiviral compounds that target chemokine receptors .
- Cancer Treatment: The compound has been explored for its role in developing inhibitors for serine/threonine protein kinase (PAK) activity, which is relevant in cancer therapies .
Agrochemical Applications
The compound is also being investigated for its potential use in agrochemicals, particularly as an insecticide.
Research Insights:
- Insect GABA Receptors: this compound derivatives have shown promise in targeting insect GABA receptors, a critical site for insecticide action . This application could lead to the development of new pest control agents that are more effective and environmentally friendly.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs: Ester Variations
Table 1: Key Properties of Ethyl 3,3-Difluorocyclobutanecarboxylate and Ester Variants
Key Observations :
- Ethyl vs. Methyl Esters : The ethyl variant (164.15 g/mol) has a higher molecular weight and boiling point compared to the methyl analog (150.12 g/mol). The ethyl group may improve solubility in organic solvents, while the methyl ester is more volatile (bp 130°C) and flammable .
- Benzyl Ester : The benzyl derivative introduces aromaticity, increasing steric bulk and altering reactivity in coupling reactions. It is synthesized via DAST-mediated fluorination of benzyl 3-oxocyclobutanecarboxylate .
Functional Group Variations
Table 2: Functionalized Cyclobutane Derivatives
Key Observations :
- Boc-Amino Derivatives: The introduction of a Boc-protected amine (e.g., CAS 1225532-90-0) enables selective deprotection for stepwise synthesis of complex molecules, contrasting with the parent ethyl ester’s role as a general intermediate .
Ring Size and Fluorination Position Analogs
Table 3: Cycloalkane-Based Comparators
| Compound Name | CAS Number | Ring Size | Fluorination Position | Similarity |
|---|---|---|---|---|
| Ethyl 4,4-difluorocyclohexanecarboxylate | 178312-47-5 | Cyclohexane | 4,4-positions | 0.76 |
| Butyl 2,2-difluorocyclopropanecarboxylate | 260352-79-2 | Cyclopropane | 2,2-positions | 0.86 |
Key Observations :
- Ring Size Effects : Cyclobutane derivatives (e.g., ethyl 3,3-difluoro) exhibit intermediate ring strain compared to cyclopropane (higher strain) and cyclohexane (strain-free). This impacts reactivity; cyclopropanes are more prone to ring-opening reactions .
- Fluorination Position : 3,3-Difluorination on cyclobutane provides symmetric electronic effects, while 2,2-difluorocyclopropane (CAS 260352-79-2) introduces asymmetry, affecting dipole moments and intermolecular interactions .
Preparation Methods
Synthesis of 3-Oxocyclobutanecarboxylic Acid Esters
- Starting from triphenylphosphine and methyl iodide, methyl triphenyl phosphine iodide is prepared in tetrahydrofuran (THF) at room temperature over 12-24 hours.
- This intermediate is reacted with n-butyllithium in hexane at low temperatures (-5 to 0°C), followed by the addition of epoxy chloropropane and phenyl aldehyde under controlled temperature (-50 to 30°C) to yield 3-benzylidene cyclobutanol derivatives.
- The 3-benzylidene cyclobutanol can be further processed to 3-oxo cyclobutanecarboxylic acid esters.
This multistep process allows for the introduction of functional groups that facilitate subsequent fluorination.
Fluorination to Obtain this compound
- The key fluorination step involves the use of reagents such as bromine trifluoride (BrF3) or sulfur tetrafluoride (SF4), which can convert the ketone moiety into the geminal difluoro group under mild conditions.
- For example, dithiane derivatives of 3-oxocarboxylic esters react with BrF3 to form difluoroesters quantitatively, which can be hydrolyzed to the corresponding gem-difluoroacids or esters.
- Morpholino-sulfur trifluoride is also reported as an efficient reagent for converting ketones to gem-difluoro groups in cyclobutane rings.
This approach benefits from the availability of stable intermediates and the selectivity of fluorination reagents, allowing for better control over the substitution pattern.
Alternative Synthetic Routes and Building Block Approaches
- Multigram synthesis protocols have been developed where this compound serves as a versatile intermediate for further derivatization into amines, alcohols, azides, and ketones.
- Alternative pathways include cycloaddition reactions of trifluorovinylferrocene derivatives or the reaction of dichloroketene with vinyl ethers to form difluorocyclobutanol or cyclobutanone precursors, which can then be converted to the target ester.
These methods provide flexibility for scale-up and diversification of fluorinated cyclobutane derivatives.
Summary Table of Preparation Methods
| Method Type | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Fluorination | Cyclobutane carboxylate esters | Fluorine gas (F2), controlled temp/pressure | Simple direct approach | Requires handling of toxic F2 gas |
| Fluorination of 3-Oxo Intermediates | 3-Oxocyclobutanecarboxylic esters | BrF3, SF4, Morpholino-SF4, mild conditions | High selectivity, stable intermediates | Multistep synthesis |
| Multigram Synthesis via Building Blocks | Various cyclobutyl derivatives | Triphenylphosphine, n-Butyllithium, vinyl ethers | Scalable, versatile intermediates | Complex reaction sequences |
Research Findings and Notes
- The use of triphenylphosphine and n-butyllithium in the preparation of cyclobutane intermediates is well-documented with yields ranging from 56% to 62% for key intermediates.
- Fluorination using BrF3 is effective under mild conditions, providing quantitative conversion to difluoroesters.
- Safety and environmental considerations are critical due to the use of hazardous fluorinating agents and reactive organolithium reagents.
- Storage of the final this compound product at low temperatures (2-8°C) is recommended to maintain stability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Ethyl 3,3-difluorocyclobutanecarboxylate, and how is structural confirmation achieved?
- Answer : Synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or fluorination of pre-formed cyclobutane intermediates using reagents like DAST (diethylaminosulfur trifluoride). Post-synthesis, characterization relies on H/C NMR to identify ethyl ester protons (δ 4.1–1.3 ppm) and cyclobutane carbons (δ 70–90 ppm). Mass spectrometry (HRMS) confirms molecular weight (e.g., CHFO, MW 176.15 g/mol). Comparative analysis with analogous esters (e.g., ethyl 3-azido-2-hydroxycyclopentanecarboxylate) validates spectral assignments .
Q. How can researchers assess the purity and stability of this compound under laboratory conditions?
- Answer : Purity is quantified via HPLC (≥97% threshold) using a C18 column and UV detection at 210 nm. Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation by tracking ester hydrolysis products (e.g., free carboxylic acid) through pH titration or LC-MS. PubChem data for related cyclobutane carboxylates (e.g., decomposition pathways) guide experimental design .
Q. What analytical techniques are critical for distinguishing regioisomers or fluorination byproducts in this compound?
- Answer : F NMR (δ -180 to -210 ppm for CF groups) and 2D NMR (HSQC, HMBC) resolve regioisomeric ambiguities. IR spectroscopy identifies carbonyl stretches (~1740 cm) and fluorinated C-F bonds (~1150 cm). GC-MS with electron ionization fragments the ester moiety (m/z 176 [M]) to differentiate byproducts .
Advanced Research Questions
Q. How do the electron-withdrawing fluorine substituents influence the cyclobutane ring’s conformational dynamics and reactivity?
- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal fluorine-induced ring puckering and strain energy changes. X-ray crystallography (if available) provides experimental validation of bond angles and torsional strain. Comparative studies with non-fluorinated analogs (e.g., ethyl cyclobutanecarboxylate) highlight enhanced electrophilicity at the carbonyl group due to fluorine’s -I effect .
Q. What computational strategies predict the biological activity of derivatives of this compound?
- Answer : Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., enzymes with hydrophobic pockets). Molecular Dynamics (MD) simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes over 100 ns. QSAR models correlate fluorination patterns with inhibitory activity using descriptors like LogP and electrostatic potential maps .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of novel derivatives?
- Answer : Multi-technique validation is essential:
- NMR discrepancies : Use F-H HOESY to confirm spatial proximity of fluorine and protons.
- Mass spec anomalies : Isotopic labeling (e.g., C-enriched esters) clarifies fragmentation pathways.
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry .
Q. What experimental designs optimize the regioselectivity of fluorination in cyclobutane carboxylate synthesis?
- Answer : Design of Experiments (DoE) with variables like temperature (-78°C to RT), solvent (DMF vs. THF), and fluorinating agent (Selectfluor vs. DAST). Response surface methodology (RSM) identifies optimal conditions. Kinetic studies (NMR time-course) monitor intermediate formation to minimize over-fluorination .
Methodological Guidance
Q. How to design a kinetic study for this compound’s hydrolysis under varying pH conditions?
- Answer :
Prepare buffered solutions (pH 1–13).
Monitor ester hydrolysis via H NMR (disappearance of ethyl proton signals) or UV-Vis (release of chromophoric byproducts).
Calculate rate constants (k) using pseudo-first-order kinetics.
Compare with PubChem’s hydrolysis data for structurally similar esters to identify pH-dependent trends .
Q. What strategies mitigate side reactions during fluorination of cyclobutane precursors?
- Answer :
- Temperature control : Slow addition of fluorinating agents at -40°C to limit exothermic side reactions.
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyls) with TMS or Boc groups.
- Catalytic systems : Use Lewis acids (BF·EtO) to enhance regioselectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
